3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid
Overview
Description
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid is a complex organic compound that features a piperazine ring substituted with a pyridine derivative
Mechanism of Action
Target of Action
A related compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The related compound ml267 exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid may also interact with its targets to inhibit their function, leading to changes in bacterial cell viability and virulence.
Biochemical Pathways
It is known that pptases, the potential target of this compound, are involved in various microbial pathways, including the microbial fatty acid synthase (fas) pathway . Inhibition of PPTases can reduce FAS anabolic capacity, affecting cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of bacterial cell walls .
Pharmacokinetics
The related compound ml267 has been studied for its in vitro adme properties and in vivo pharmacokinetic profiles . These studies could provide insights into the potential pharmacokinetic behavior of this compound.
Result of Action
The related compound ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that this compound may also have a similar effect on bacterial metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid typically involves multiple steps:
Formation of the Pyridine Derivative: The pyridine ring is chlorinated and trifluoromethylated to yield 3-chloro-5-(trifluoromethyl)pyridine.
Piperazine Substitution: The pyridine derivative is then reacted with piperazine under controlled conditions to form the intermediate compound.
Propanoic Acid Addition: Finally, the intermediate is reacted with a propanoic acid derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Halogen atoms in the pyridine ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Propanoic acid derivatives: Compounds with similar carboxylic acid groups but different substituents on the piperazine ring.
Uniqueness
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid is unique due to its specific combination of a chlorinated, trifluoromethylated pyridine ring and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3O2/c14-10-7-9(13(15,16)17)8-18-12(10)20-5-3-19(4-6-20)2-1-11(21)22/h7-8H,1-6H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFURCJKCOTLGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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